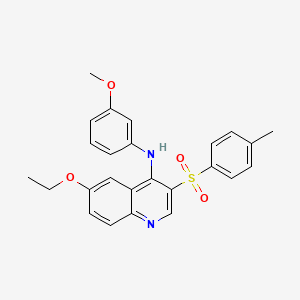
6-ethoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine is a compound that has been the subject of scientific research due to its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Pharmacological Properties and Potential Therapeutic Applications
Research on compounds structurally related to 6-ethoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine indicates potential pharmacological properties and therapeutic applications. For instance, the study by Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and anticancer agent, showing high efficacy in cancer models and excellent blood-brain barrier penetration (Sirisoma et al., 2009). This highlights the compound's potential as a template for developing treatments targeting brain tumors.
Antibacterial and Antimicrobial Activities
Compounds derived from similar quinoline structures have demonstrated antibacterial and antimicrobial activities. Bektaş et al. (2007) synthesized a series of 1,2,4-triazole derivatives showing good to moderate activities against various microorganisms, indicating the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antioxidant Properties
The antioxidant activity of related ethoxyquin compounds was extensively studied by Blaszczyk et al. (2013, 2015), revealing their use in animal feed to protect against lipid peroxidation. Despite potential harmful effects observed in the 1980s, ethoxyquin is considered safe when used within permitted concentrations, highlighting the importance of antioxidants in food preservation and safety (Blaszczyk et al., 2013), (Blaszczyk & Skolimowski, 2015).
Fluorescent Labeling and Bioimaging
The fluorescence properties of quinolone derivatives, as reported by Hirano et al. (2004), demonstrate their utility in biomedical analysis, such as fluorescent labeling and bioimaging. 6-Methoxy-4-quinolone showed strong fluorescence across a wide pH range, making it suitable for labeling reagents in various research applications (Hirano et al., 2004).
Propiedades
IUPAC Name |
6-ethoxy-N-(3-methoxyphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-4-31-20-10-13-23-22(15-20)25(27-18-6-5-7-19(14-18)30-3)24(16-26-23)32(28,29)21-11-8-17(2)9-12-21/h5-16H,4H2,1-3H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGTVXFBOXULDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NC4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

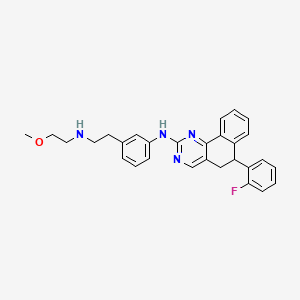

![2-Chloro-N-[2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]phenyl]acetamide](/img/structure/B2367506.png)
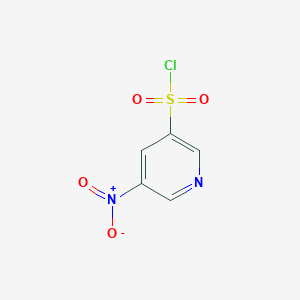

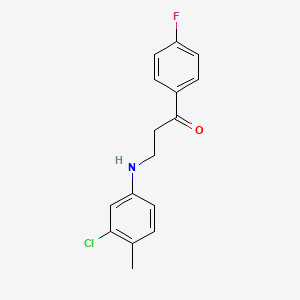

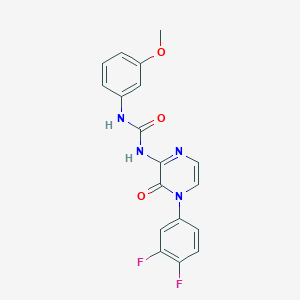
![2-((1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole](/img/structure/B2367515.png)

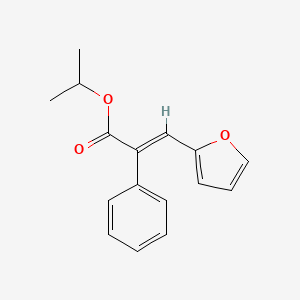
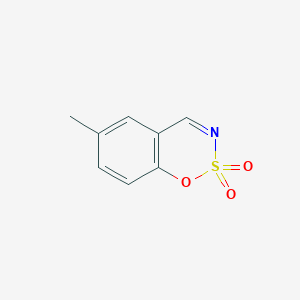
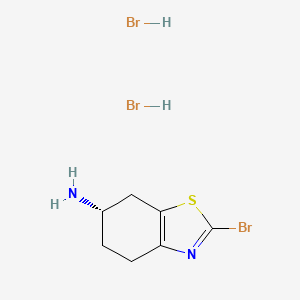
![Ethyl 4-({[3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)benzenecarboxylate](/img/structure/B2367526.png)